Dual hCES1A/hCES2A Inhibition: DM Versus Protopanaxadiol and Protopanaxatriol Selectivity Divergence
Dammarenediol-II (DM) displays potent dual inhibition of both human carboxylesterase isoforms hCES1A and hCES2A, whereas its direct biosynthetic product protopanaxadiol (PPD) and the related protopanaxatriol (PPT) exhibit strong selectivity for hCES2A (>100-fold over hCES1A) [1]. In a head-to-head panel screen of 25 ginsenosides using fluorescent probe substrates, DM inhibited hCES1A with an IC50 of 1.99 μM and hCES2A with an IC50 of 0.69 μM. By contrast, PPD showed an hCES2A IC50 of 1.34 μM but markedly weaker hCES1A inhibition; PPT inhibited hCES2A with an IC50 of 0.86 μM and hCES1A with an IC50 of 34.93 μM [1]. The pan-inhibitory profile of DM on both CES isoforms is a structurally unique feature among dammarane-type triterpenoids tested.
| Evidence Dimension | hCES1A and hCES2A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DM: hCES1A IC50 = 1.99 μM; hCES2A IC50 = 0.69 μM |
| Comparator Or Baseline | PPD: hCES1A IC50 = weak (>100-fold selectivity for hCES2A), hCES2A IC50 = 1.34 μM; PPT: hCES1A IC50 = 34.93 μM, hCES2A IC50 = 0.86 μM |
| Quantified Difference | DM inhibits hCES1A with ~17.5-fold greater potency than PPT; DM is the only aglycone among tested compounds to potently inhibit both hCES1A and hCES2A at sub-2 μM concentrations |
| Conditions | Recombinant human CES1A and CES2A; fluorescent probe substrates DME (hCES1A) and FD (hCES2A); GraphPad Prism nonlinear regression |
Why This Matters
For ADME-Tox profiling or DDI risk assessment studies, DM is the obligatory reference standard for pan-CES inhibition; using PPD or PPT instead will misrepresent hCES1A liability.
- [1] Song YQ, Guan XQ, Weng ZM, et al. Inhibition of human carboxylesterases by ginsenosides: structure–activity relationships and inhibitory mechanism. Chin Med. 2019;14:56. doi:10.1186/s13020-019-0279-0 View Source
